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For researchers, scientists, and drug development professionals, a nuanced understanding of

alkyne reactivity is critical for efficient molecular design and synthesis. The placement of the

carbon-carbon triple bond—either at the end of a carbon chain (terminal alkyne) or within the

carbon skeleton (internal alkyne)—dramatically influences its chemical behavior. This guide

provides an objective comparison of the reactivity differences between terminal and internal

alkynes, supported by experimental data and detailed methodologies for key transformations.

The primary distinction arises from the presence of a weakly acidic proton on the sp-hybridized

carbon of a terminal alkyne, a feature absent in internal alkynes.[1][2] This, along with steric

and electronic differences, governs their behavior in a variety of chemical reactions.

Acidity and Nucleophilicity of Terminal Alkynes
A key difference lies in the acidity of the hydrogen atom attached to the triple bond in terminal

alkynes.[2] The sp-hybridized carbon of a terminal alkyne has a higher s-character (50%)

compared to sp2 (33.3%) and sp3 (25%) hybridized carbons.[3] This increased s-character

means the electrons in the sp orbital are held closer to the nucleus, making the carbon more

electronegative and the attached hydrogen more acidic.[2][3]

This acidity allows for the deprotonation of terminal alkynes by a strong base, such as sodium

amide (NaNH₂), to form a potent carbon nucleophile known as an acetylide ion.[2][4] Internal

alkynes, lacking this acidic proton, do not undergo this reaction.[5] The resulting acetylide can

participate in crucial carbon-carbon bond-forming reactions, such as SN2 reactions with

primary alkyl halides.[2]
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Compound Type Hybridization pKa
Ability to Form

Acetylide

Terminal Alkyne sp ~25 Yes

Internal Alkyne sp N/A No

Alkene sp² ~44 No

Alkane sp³ ~50 No

Data sourced from multiple references.[2][6][7]

Experimental Protocol: Formation of an Acetylide and
Alkylation
Objective: To synthesize a longer-chain internal alkyne from a terminal alkyne.

Materials:

Terminal alkyne (e.g., 1-hexyne)

Sodium amide (NaNH₂)

Liquid ammonia (NH₃)

Primary alkyl halide (e.g., 1-bromopropane)

Inert solvent (e.g., THF)

Reaction vessel equipped with a stirrer and a system for maintaining an inert atmosphere

(e.g., nitrogen or argon)

Procedure:

In a flame-dried, three-necked flask under an inert atmosphere, dissolve the terminal alkyne

in an appropriate volume of anhydrous THF.

Cool the solution to -78 °C using a dry ice/acetone bath.
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Carefully add sodium amide in portions to the cooled solution while stirring. The formation of

the acetylide is often indicated by a color change or the evolution of ammonia gas.

After the addition of the base is complete, allow the reaction to stir at -78 °C for 1-2 hours to

ensure complete formation of the acetylide.

Slowly add the primary alkyl halide to the reaction mixture.

Allow the reaction to slowly warm to room temperature and stir overnight.

Quench the reaction by carefully adding water or a saturated aqueous solution of ammonium

chloride.

Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with

brine, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure

to obtain the crude product.

Purify the product by distillation or column chromatography.

Terminal Alkyne
(R-C≡C-H)

Acetylide Ion
(R-C≡C⁻)

Deprotonation

Strong Base
(e.g., NaNH₂) Internal Alkyne

(R-C≡C-R')

SN2 Reaction

Primary Alkyl Halide
(R'-X)

Click to download full resolution via product page

Caption: Formation of an acetylide ion and subsequent alkylation.

Electrophilic Addition Reactions
Both internal and terminal alkynes undergo electrophilic addition reactions, but the

regioselectivity and, in some cases, the reactivity can differ.
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Hydration
The addition of water across the triple bond, known as hydration, typically requires a catalyst,

such as mercury(II) sulfate in aqueous sulfuric acid.[8]

Terminal Alkynes: Hydration follows Markovnikov's rule, where the hydroxyl group adds to

the more substituted carbon, leading to the formation of an enol that rapidly tautomerizes to

a methyl ketone.[8][9]

Internal Alkynes: For unsymmetrical internal alkynes, hydration is not regioselective and

typically yields a mixture of two isomeric ketones, as the initial protonation can occur on

either of the sp-hybridized carbons.[4][9] Symmetrical internal alkynes will yield a single

ketone product.[9]

Alkyne Type Substrate Example Major Product(s) Regioselectivity

Terminal 1-Butyne
Butan-2-one (a methyl

ketone)
Markovnikov

Symmetrical Internal 2-Butyne Butan-2-one Not applicable

Unsymmetrical

Internal
2-Pentyne

Pentan-2-one and

Pentan-3-one
Mixture of products

Data compiled from various sources.[4][8][9]

Hydroboration-Oxidation
Hydroboration-oxidation provides a complementary method for alkyne hydration, resulting in

anti-Markovnikov addition.[10][11]

Terminal Alkynes: This reaction yields an aldehyde after tautomerization of the intermediate

enol.[10][11] To prevent double addition to the alkyne, a sterically hindered borane, such as

disiamylborane or 9-BBN, is often used.[10][12]

Internal Alkynes: Hydroboration-oxidation of internal alkynes produces ketones.[10][11]

Similar to acid-catalyzed hydration, unsymmetrical internal alkynes will give a mixture of

ketones.[9]
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Alkyne Type Substrate Example Major Product Regioselectivity

Terminal 1-Hexyne
Hexanal (an

aldehyde)
Anti-Markovnikov

Internal 3-Hexyne
3-Hexanone (a

ketone)
Not applicable

Information gathered from multiple references.[9][10][11]

Terminal Alkyne Internal Alkyne
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Methyl Ketone
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(Markovnikov)

Aldehyde

1. R₂BH
2. H₂O₂, NaOH

(Anti-Markovnikov)

R-C≡C-R'

Ketone(s)

H₂SO₄, H₂O, HgSO₄ or
1. R₂BH; 2. H₂O₂, NaOH
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Caption: Hydration products of terminal and internal alkynes.

Reduction Reactions
The reduction of alkynes can be controlled to yield either alkanes, cis-alkenes, or trans-

alkenes. The nature of the alkyne does not significantly alter the outcome, but the choice of

reagent is crucial for stereoselectivity, which is particularly relevant for internal alkynes.

Complete Reduction to Alkanes: Both internal and terminal alkynes can be fully reduced to

the corresponding alkanes using H₂ gas with a metal catalyst such as platinum (Pt),

palladium (Pd), or nickel (Ni).[13][14]
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Partial Reduction to Cis-Alkenes: The use of a "poisoned" catalyst, such as Lindlar's catalyst

(Pd/CaCO₃ with lead acetate and quinoline), allows for the syn-addition of one equivalent of

H₂, selectively producing a cis-alkene.[13][14]

Partial Reduction to Trans-Alkenes: A dissolving metal reduction, typically using sodium or

lithium in liquid ammonia, results in the anti-addition of hydrogen to form a trans-alkene.[13]

[15]

Reaction Reagents
Product from Internal

Alkyne
Stereochemistry

Complete

Hydrogenation
H₂, Pd/C (or Pt, Ni) Alkane N/A

Partial Hydrogenation H₂, Lindlar's Catalyst Cis-Alkene Syn-addition

Dissolving Metal

Reduction
Na, NH₃(l) Trans-Alkene Anti-addition

Data compiled from multiple sources.[13][14][15]

Sonogashira Coupling
The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon

bond between a terminal alkyne and an aryl or vinyl halide.[16][17][18] This reaction is

catalyzed by palladium and typically requires a copper(I) co-catalyst.[17][18] A key requirement

for this reaction is the presence of the terminal C-H bond for the formation of a copper acetylide

intermediate.[17] Therefore, internal alkynes do not participate in the Sonogashira coupling.[16]
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Caption: Reactivity in Sonogashira coupling.

Conclusion
The reactivity differences between internal and terminal alkynes are substantial and are

primarily dictated by the presence or absence of an acidic proton on the sp-hybridized carbon.

Terminal alkynes can be deprotonated to form powerful nucleophiles, enabling a range of

synthetic transformations not accessible to internal alkynes, most notably the Sonogashira

coupling. In electrophilic additions like hydration, the regiochemical outcome is predictable for

terminal alkynes but often leads to mixtures with unsymmetrical internal alkynes. The choice

between terminal and internal alkynes is therefore a critical consideration in synthetic planning,

offering distinct pathways to a diverse array of molecular architectures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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